Acetic acid;hexa-3,5-dien-1-ol

Description

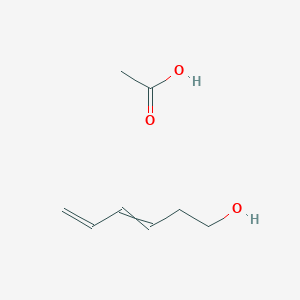

Acetic acid;hexa-3,5-dien-1-ol is a compound system comprising acetic acid (CH₃COOH) and hexa-3,5-dien-1-ol (C₆H₁₀O), likely existing as a co-crystal, mixture, or intermediate in synthetic pathways. Hexa-3,5-dien-1-ol is an unsaturated dienol with conjugated double bonds, making it reactive in cycloadditions and rearrangements. Acetic acid, a weak carboxylic acid, often participates in esterification, acid-catalyzed reactions, or acts as a solvent.

Properties

CAS No. |

36206-75-4 |

|---|---|

Molecular Formula |

C8H14O3 |

Molecular Weight |

158.19 g/mol |

IUPAC Name |

acetic acid;hexa-3,5-dien-1-ol |

InChI |

InChI=1S/C6H10O.C2H4O2/c1-2-3-4-5-6-7;1-2(3)4/h2-4,7H,1,5-6H2;1H3,(H,3,4) |

InChI Key |

URKJNJMQMVCLHD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.C=CC=CCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;hexa-3,5-dien-1-ol can be achieved through various synthetic routes. One common method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form a 1,3-diene . This reaction is typically carried out in the presence of a strong base such as potassium tert-butoxide and a solvent like tetrahydrofuran (THF) . The reaction conditions often require low temperatures to ensure the stability of the intermediates and to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;hexa-3,5-dien-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are typical reagents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Acetic acid;hexa-3,5-dien-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid;hexa-3,5-dien-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins and a decrease in inflammation . Additionally, the compound’s structure allows it to interact with cellular membranes, altering their properties and affecting cell signaling pathways .

Comparison with Similar Compounds

Cyclohepta-3,5-dien-1-ol Acetic Acid Co-crystal

- Structure : A 1:1 co-crystal of acetic acid and cyclohepta-3,5-dien-1-ol.

- Key Differences: The cycloheptadienol introduces ring strain and altered conjugation compared to the linear hexa-3,5-dien-1-ol. Cyclic systems may exhibit distinct reactivity in Diels-Alder reactions due to geometric constraints .

Hexa-3,5-dien-1-ol Derivatives

- (3E,5E)-6-(Dimethyl(phenyl)silyl)hexa-3,5-dien-1-ol (): Synthesis: Involves silylation and reduction steps. Applications: Intermediate in synthesizing isochromene scaffolds via Diels-Alder reactions. Comparison: The silyl group enhances steric bulk and modifies electronic properties, affecting reaction rates compared to the parent dienol .

Ester Derivatives

- (3Z)-Hexa-3,5-dien-1-yl Butanoate (): Structure: Butyrate ester of hexa-3,5-dien-1-ol. Properties: Fatty acid ester with applications in flavor/fragrance industries. Key Difference: The butyrate group modifies solubility and metabolic stability relative to acetate derivatives .

Physicochemical and Reactivity Comparisons

Physical Properties

Reactivity

- Diels-Alder Reactivity: Hexa-3,5-dien-1-ol derivatives with electron-withdrawing groups (e.g., acetate) show reduced diene reactivity compared to free dienols.

- Acid-Catalyzed Rearrangements: Acetic acid promotes protonation of dienols, facilitating carbocation formation in indium-mediated Cope rearrangements ().

- Hydroperoxidation : Hexa-3,5-dien-1-ol reacts with ClSO₃H to form hydroperoxides, a pathway distinct from esterification ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.